molecular formula C24H26N4O4 B2440119 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396765-89-1

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2440119
CAS No.: 1396765-89-1
M. Wt: 434.496
InChI Key: SWIBJVCANJZSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-24(2)14-17-6-5-8-20(22(17)32-24)31-16-21(29)26-10-12-27(13-11-26)23(30)18-15-25-28-9-4-3-7-19(18)28/h3-9,15H,10-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIBJVCANJZSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of cancer therapy and immune modulation.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O3C_{16}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.36 g/mol. The compound features a benzofuran moiety linked via an ether bond to a piperazine derivative substituted with a pyrazolo-pyridine carbonyl group.

Property Value
Molecular FormulaC₁₆H₂₀N₄O₃
Molecular Weight304.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and immune response regulation. Research indicates that it may inhibit the enzyme indoleamine 2,3-dioxygenase (IDO) , which plays a critical role in immune suppression and tumor growth. By inhibiting IDO, the compound could enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to inhibit the growth of various cancer cell lines, including leukemia and breast cancer . The mechanism often involves disruption of tubulin polymerization, leading to mitotic arrest in cancer cells.

Immune Modulation

Inhibition of IDO by this compound can lead to increased levels of tryptophan and enhanced immune responses against tumors. This modulation is particularly relevant in the context of immunotherapy for cancer patients where IDO is often upregulated .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Dihydrobenzofuran Derivatives : A series of dihydrobenzofuran lignans were tested for their cytotoxic effects on human tumor cell lines. Results indicated that certain derivatives inhibited cell proliferation at micromolar concentrations and exhibited selective toxicity towards specific cancer types .
  • IDO Inhibition Studies : Research focused on compounds structurally similar to our target showed that they effectively inhibited IDO activity in vitro, leading to enhanced T-cell activation and reduced tumor growth in animal models.

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?

  • Methodological Answer: The synthesis of this compound involves multi-step pathways, typically starting with the preparation of the pyrazolo[1,5-a]pyridine and dihydrobenzofuran moieties, followed by coupling reactions. Critical steps include:
  • Core Formation: The pyrazolo[1,5-a]pyridine core is synthesized via cyclization reactions, often using precursors like aminopyridines and carbonyl reagents under reflux conditions .
  • Coupling Reactions: Piperazine derivatives are functionalized with carbonyl groups (e.g., via nucleophilic acyl substitution) and linked to the dihydrobenzofuran moiety using etherification or alkylation .
  • Optimization: Reaction conditions (e.g., DMF as a solvent, 60–80°C for 12–24 hours) and catalysts (e.g., K₂CO₃ for deprotonation) are critical for yield and purity .
  • Purification: Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is used to isolate the final product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Assign signals to protons and carbons in the dihydrobenzofuran (e.g., δ 1.4 ppm for dimethyl groups) and pyrazolo-pyridine regions (δ 8.2–8.6 ppm for aromatic protons) .
  • IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for the ethanone group) and ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 463.2) and fragmentation patterns to validate the piperazine-pyridine linkage .

Q. What in vitro assays are suitable for initial assessment of biological activity?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Use fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) to evaluate interactions with targets like PI3K or MAPK, given the compound’s heterocyclic motifs .
  • Cell Viability Assays: Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) at concentrations ranging from 1–100 μM .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the piperazine moiety’s affinity for CNS targets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across experimental setups?

  • Methodological Answer:
  • Sample Stability: Address degradation (e.g., organic compound breakdown in aqueous media) by stabilizing samples at 4°C and using inert atmospheres during storage .
  • Assay Reproducibility: Standardize protocols (e.g., cell passage number, serum batch) and include positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • Data Normalization: Use Z-score analysis or fold-change metrics to compare activity across studies, accounting for differences in solvent/DMSO concentrations .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modifications?

  • Methodological Answer:
  • Solubility Enhancement: Introduce polar groups (e.g., -OH or -SO₃H) to the dihydrobenzofuran or piperazine rings, guided by logP calculations (target <3) .
  • Metabolic Stability: Replace labile esters (e.g., ethanone) with bioisosteres (e.g., amides) to reduce hepatic clearance .
  • Table: Structural Modifications and Effects
Modification Impact Reference
Piperazine N-methylation↑ Lipophilicity, ↑ BBB penetration
Dihydrobenzofuran O-alkylation↓ Metabolic degradation
Pyridine ring fluorination↑ Target binding affinity

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model interactions with receptors (e.g., dopamine D₂ receptor PDB: 6CM4). Focus on hydrogen bonds between the pyrazolo-pyridine core and active-site residues .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes, analyzing RMSD (<2 Å indicates stable binding) .
  • QSAR Modeling: Develop regression models using descriptors like topological polar surface area (TPSA) and molar refractivity to correlate structure with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.